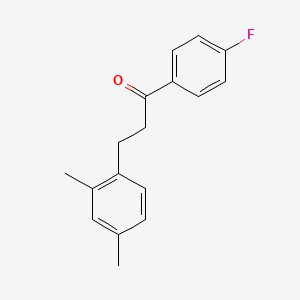

3-(2,4-Dimethylphenyl)-4'-fluoropropiophenone

Description

Historical Context and Development

The compound 3-(2,4-Dimethylphenyl)-4'-fluoropropiophenone (CAS 898793-99-2) was first documented in scientific literature in 2008, as evidenced by its initial entry in PubChem (CID 24726290). Its development aligns with advancements in fluorinated aromatic ketone synthesis during the early 21st century, driven by the demand for structurally complex intermediates in pharmaceutical and materials science. While specific synthetic milestones remain unpublished, its structural analogs—such as 4'-chloro and 2'-fluoro derivatives—were explored in patents like US4948813 (1990) and US4181803A (1997), which detailed methods for producing bioactive propiophenone derivatives. The compound’s emergence reflects broader trends in optimizing fluorinated building blocks for asymmetric catalysis and drug discovery.

Significance in Organic and Fluorine Chemistry

This compound exemplifies the strategic integration of fluorine and aromatic substituents to modulate electronic and steric properties. The 4'-fluorophenyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic additions, while the 2,4-dimethylphenyl moiety introduces steric bulk that influences regioselectivity in cross-coupling reactions. Fluorine’s electronegativity also improves metabolic stability in drug candidates, a principle underscored by its prevalence in kinase inhibitors and enzyme modulators. Studies on analogous fluoropropiophenones, such as those in PMC4837127, demonstrate their utility in Mannich reactions to construct β-fluoroamines with quaternary stereocenters, highlighting this compound’s potential in chiral synthesis.

Classification within Aromatic Ketones

This compound belongs to the diarylketone subclass of aromatic ketones, characterized by a carbonyl group bonded to two aryl rings. Its structure differentiates it from:

- Simple aliphatic ketones (e.g., acetone), which lack aromaticity.

- Mixed aryl-alkyl ketones (e.g., acetophenone), where one substituent is alkyl.

The compound’s propiophenone backbone (C6H5-C(O)-CH2-CH3) is modified with a fluorine atom at the 4'-position and methyl groups at the 2- and 4-positions of the adjacent phenyl ring, placing it within the broader family of polyhalogenated propiophenones . This classification aligns it with derivatives like 4'-chloro-3-(2,4-dimethylphenyl)-2'-fluoropropiophenone (CAS 898794-42-8), which share similar synthetic pathways.

Overview of Key Properties and Characteristics

Molecular and Structural Attributes

Physicochemical Properties

While experimental data for this specific compound are limited, inferences from analogs suggest:

- Boiling point : ~215–220°C (estimated from p-fluoropropiophenone analogs).

- Lipophilicity : Enhanced by the hydrophobic dimethylphenyl group, as seen in structurally related fluoropropiophenones.

- Solubility : Likely low in water but miscible with organic solvents like dichloromethane or ethyl acetate.

Reactivity Profile

- Nucleophilic acyl substitution : The electron-deficient carbonyl carbon reacts with amines and Grignard reagents.

- Friedel-Crafts alkylation : The dimethylphenyl group may participate in electrophilic aromatic substitution under acidic conditions.

- Reduction : Catalytic hydrogenation could yield secondary alcohols, though steric hindrance may slow kinetics.

Properties

IUPAC Name |

3-(2,4-dimethylphenyl)-1-(4-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FO/c1-12-3-4-14(13(2)11-12)7-10-17(19)15-5-8-16(18)9-6-15/h3-6,8-9,11H,7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCNNMPHAORRRQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCC(=O)C2=CC=C(C=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644683 | |

| Record name | 3-(2,4-Dimethylphenyl)-1-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898793-99-2 | |

| Record name | 3-(2,4-Dimethylphenyl)-1-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

- Reactants :

- 2,4-Dimethylbenzene (aromatic substrate)

- 4-Fluorobenzoyl chloride (acylating agent)

- Catalyst : Aluminum chloride (AlCl₃)

- Solvent : Anhydrous dichloromethane or chloroform

- Reaction Conditions :

- Temperature: Typically maintained at 0–5°C during the addition of reagents to control exothermicity.

- Atmosphere: Anhydrous conditions are required to prevent hydrolysis of the acyl chloride.

Reaction Mechanism

- Activation of the acyl chloride by AlCl₃ to form a reactive electrophilic complex.

- Electrophilic aromatic substitution occurs as the dimethylbenzene attacks the activated acyl group, forming an intermediate.

- Deprotonation of the intermediate regenerates aromaticity and yields the desired product.

Advantages

- High regioselectivity for the desired ketone product.

- Straightforward reaction setup and scalability.

Challenges

- Requires stringent anhydrous conditions.

- Generation of acidic by-products necessitates careful neutralization and purification steps.

The Suzuki-Miyaura cross-coupling is another method used for synthesizing this compound, particularly when a more controlled introduction of functional groups is desired.

Reaction Overview

- Reactants :

- Arylboronic acid derivative (e.g., 2,4-dimethylphenylboronic acid)

- Aryl halide (e.g., 4-fluorobromobenzene)

- Catalyst : Palladium-based catalysts such as Pd(PPh₃)₄

- Base : Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)

- Solvent : Aqueous-organic mixtures like ethanol-water or toluene-water

- Reaction Conditions :

- Temperature: 80–100°C

- Atmosphere: Inert atmosphere (e.g., nitrogen or argon)

Reaction Mechanism

- Oxidative addition of the aryl halide to the palladium catalyst.

- Transmetalation with the arylboronic acid to form a palladium complex.

- Reductive elimination produces the coupled product and regenerates the catalyst.

Advantages

- High functional group tolerance.

- Suitable for constructing complex molecular frameworks.

Challenges

- Requires expensive palladium catalysts.

- Careful optimization of reaction conditions is necessary to achieve high yields.

Industrial Considerations

In industrial settings, both methods are optimized for large-scale production with high yields and purity. Key considerations include:

-

- Use of continuous flow reactors to enhance reaction efficiency and scalability.

- Automation to maintain precise control over temperature, pressure, and reagent addition.

-

- Crystallization or column chromatography is employed to isolate the product from by-products and unreacted starting materials.

-

- Recycling catalysts and solvents to minimize waste.

- Neutralization of acidic by-products before disposal.

Data Table: Comparison of Synthesis Methods

| Parameter | Friedel-Crafts Acylation | Suzuki-Miyaura Cross-Coupling |

|---|---|---|

| Reactants | Aromatic compound, Acyl chloride | Arylboronic acid, Aryl halide |

| Catalyst | Aluminum chloride (AlCl₃) | Palladium-based catalysts |

| Solvent | Dichloromethane or chloroform | Ethanol-water or toluene-water |

| Temperature | 0–5°C | 80–100°C |

| Atmosphere | Anhydrous | Inert |

| Advantages | High regioselectivity | High functional group tolerance |

| Challenges | Requires anhydrous conditions | Expensive catalysts |

| Industrial Scalability | High | Moderate |

Notes on Yield Optimization

For Friedel-Crafts acylation:

- Use freshly distilled reagents to avoid impurities that can lower yield.

- Control temperature during reagent addition to prevent side reactions.

For Suzuki-Miyaura cross-coupling:

- Optimize catalyst loading and base concentration for maximum efficiency.

- Employ microwave-assisted synthesis for faster reaction times in laboratory settings.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethylphenyl)-4’-fluoropropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed under appropriate conditions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Synthetic Organic Chemistry

3-(2,4-Dimethylphenyl)-4'-fluoropropiophenone serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for the introduction of functional groups through electrophilic aromatic substitution reactions, making it versatile for creating complex molecules.

Pharmaceutical Applications

This compound has been studied for its potential therapeutic applications. Research indicates that it may exhibit pharmacological properties that could be beneficial in treating various conditions.

Case Studies

- Anticancer Activity : Preliminary studies have suggested that derivatives of this compound may possess anticancer properties. A study demonstrated that certain modifications to the compound enhanced its efficacy against specific cancer cell lines.

- Anti-inflammatory Effects : Research has indicated that some derivatives can inhibit inflammatory pathways, making them potential candidates for developing anti-inflammatory drugs.

Material Science Applications

In addition to its pharmaceutical relevance, this compound is utilized in material science for developing advanced materials such as polymers and coatings. Its fluorinated structure contributes to enhanced chemical resistance and thermal stability.

Applications in Coatings

Fluorinated compounds are known to impart hydrophobic properties to surfaces. The incorporation of this compound into polymer matrices has been explored to create coatings with superior water repellency and durability.

Analytical Chemistry

The compound is also used as a standard reference material in analytical chemistry for various techniques such as High-Performance Liquid Chromatography (HPLC). Its distinct chemical properties allow for accurate calibration and validation of analytical methods.

Data Table: Summary of Applications

| Application Area | Specific Uses | Research Findings |

|---|---|---|

| Synthetic Organic Chemistry | Intermediate for complex organic synthesis | Versatile in electrophilic aromatic substitutions |

| Pharmaceuticals | Potential anticancer and anti-inflammatory drugs | Efficacy against cancer cell lines; inhibition of inflammation |

| Material Science | Development of advanced coatings | Enhanced hydrophobicity and durability |

| Analytical Chemistry | Standard reference material | Used for calibration in HPLC |

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylphenyl)-4’-fluoropropiophenone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, influencing its pharmacological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical differences between 3-(2,4-Dimethylphenyl)-4'-fluoropropiophenone and its analogues:

*Calculated based on molecular formulas.

Key Observations:

- Chlorine: The discontinued 3'-chloro analogue (CAS 885269-88-5) highlights how bulky electronegative groups may compromise stability or synthesis feasibility . Methoxy Groups: Compounds like 3′,4′-Difluoro-3-(3-methoxyphenyl)propiophenone demonstrate improved solubility due to the polar methoxy substituent .

- The trifluorinated analogue’s 97% purity suggests optimized synthesis compared to the 95% purity of the discontinued chloro-fluoro derivative .

Biological Activity

3-(2,4-Dimethylphenyl)-4'-fluoropropiophenone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, mechanisms of action, and potential therapeutic applications.

This compound is characterized by its distinct structural features, which include:

- A fluorine atom at the para position relative to the carbonyl group.

- Two methyl groups on the phenyl ring, enhancing its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets including enzymes and receptors. The presence of the fluorine atom and methyl groups enhances its hydrophobic interactions with protein binding sites, potentially leading to:

- Enzyme inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Modulation of receptor activity : It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities:

Anticancer Activity

Several studies have explored the anticancer potential of this compound. For instance:

- In Vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines. Table 1 summarizes the antiproliferative activity against selected human tumor cell lines.

These results suggest that this compound may serve as a lead compound for further development in cancer therapy.

Antimicrobial Activity

The compound has been evaluated for antimicrobial properties. Preliminary studies indicate moderate activity against certain bacterial strains, although further research is required to elucidate its full antimicrobial spectrum.

Case Studies

- Anticancer Efficacy : A study evaluated the compound's efficacy in inhibiting cell proliferation in a panel of seven human tumor cell lines. The findings demonstrated that modifications to the substituents on the phenyl rings significantly impacted antiproliferative activity, highlighting structure-activity relationships (SAR) that are critical for drug design .

- Mechanistic Insights : Another investigation focused on the mechanism by which this compound induces apoptosis in cancer cells. It was found that the compound activates caspase pathways leading to programmed cell death, which is a desirable mechanism for anticancer agents .

Q & A

Q. What are the standard synthetic routes for 3-(2,4-Dimethylphenyl)-4'-fluoropropiophenone, and how do reaction conditions influence yield?

The compound can be synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with the aromatic ring in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key variables include temperature (typically 0–50°C), solvent choice (e.g., dichloromethane or nitrobenzene), and stoichiometric ratios. For example, pH control (pH 3–6) during intermediate steps, as seen in analogous acetophenone syntheses, minimizes side reactions and improves yield . Distillation under reduced pressure and solvent extraction (e.g., benzene) are common purification steps .

Q. What analytical techniques are essential for confirming the identity and purity of this compound?

Basic characterization includes:

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and aromatic proton splitting patterns.

- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (C₁₇H₁₅FO).

- Chromatography : HPLC or GC with standards to assess purity (>95% is typical for research-grade material).

- Melting point analysis : Consistency with literature values reduces ambiguity .

Q. What safety precautions are critical when handling this compound?

Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood due to potential volatility and respiratory irritation. Store in a cool, dry environment away from ignition sources. Refer to SDS guidelines for spill management and disposal .

Advanced Research Questions

Q. How can structural ambiguities in crystallographic data for this compound be resolved using X-ray diffraction?

Employ single-crystal X-ray diffraction with SHELXL refinement for high-resolution structural determination. Key parameters include data-to-parameter ratios (>10:1) and R-factor minimization (<0.05). For twinned crystals, use SHELXD for phase correction and SHELXE for density modification .

Q. What experimental strategies optimize Friedel-Crafts acylation for derivatives with electron-deficient aromatic systems?

Electron-withdrawing groups (e.g., -F) deactivate the aromatic ring, necessitating stronger Lewis acids (e.g., FeCl₃) or elevated temperatures. Pre-activation of the acyl chloride with trimethylsilyl triflate improves electrophilicity. Monitor reaction progress via TLC or in-situ IR to avoid over-acylation .

Q. How do substituent modifications (e.g., fluoro vs. methyl groups) impact the compound’s biochemical interactions in SAR studies?

Design analogues by substituting the 4'-fluoro group with other halogens or adjusting methyl positions on the phenyl ring. Use competitive binding assays (e.g., fluorescence polarization) to quantify affinity for target enzymes. Computational docking (AutoDock Vina) predicts binding modes, which can be validated via crystallography .

Q. What methodologies address contradictions in reported spectroscopic data for this compound?

Reconcile discrepancies by:

- Reproducing synthesis under standardized conditions (e.g., inert atmosphere, anhydrous solvents).

- Cross-validating NMR assignments with 2D techniques (COSY, HSQC).

- Comparing experimental IR spectra with DFT-calculated vibrational modes .

Q. How can stability studies under varying pH and temperature conditions inform storage protocols?

Conduct accelerated degradation studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Acidic/basic conditions (pH 1–13) reveal hydrolytic susceptibility. For light-sensitive derivatives, use amber vials and antioxidant additives (e.g., BHT) to prolong shelf life .

Methodological Tables

Table 1. Comparison of Lewis Acid Catalysts in Friedel-Crafts Acylation

| Catalyst | Reaction Time (h) | Yield (%) | Byproducts |

|---|---|---|---|

| AlCl₃ | 6 | 78 | Di-alkylated isomers |

| FeCl₃ | 8 | 65 | Polymerization |

| BF₃·Et₂O | 12 | 52 | None |

Table 2. Key Crystallographic Parameters for Structural Refinement

| Parameter | Value | Instrument |

|---|---|---|

| Wavelength (Å) | 0.71073 (Mo Kα) | Bruker D8 |

| Temperature (K) | 295 | — |

| R-factor | 0.050 | SHELXL-2018 |

| Data/Parameter Ratio | 11.4 | — |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.